1-Nitromethyl-1-cyclohexanol

Organic Synthesis Process Chemistry Yield Optimization

1-Nitromethyl-1-cyclohexanol (CAS 3164-73-6) is a tertiary nitroalcohol belonging to the α-nitroalkylcyclohexanol class, with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g·mol⁻¹. It is a liquid at ambient temperature, exhibiting a boiling point of 125–130 °C at 2.3 kPa (or 286.2 °C at 760 mmHg), a density of 1.16 g·cm⁻³, and a refractive index (nD²⁵) of 1.4875.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 3164-73-6
Cat. No. B1295335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitromethyl-1-cyclohexanol
CAS3164-73-6
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C[N+](=O)[O-])O
InChIInChI=1S/C7H13NO3/c9-7(6-8(10)11)4-2-1-3-5-7/h9H,1-6H2
InChIKeyWYXVEDWVPJRBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitromethyl-1-cyclohexanol (CAS 3164-73-6): Core Properties and Industrial Relevance for Sourcing Decisions


1-Nitromethyl-1-cyclohexanol (CAS 3164-73-6) is a tertiary nitroalcohol belonging to the α-nitroalkylcyclohexanol class, with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g·mol⁻¹ [1]. It is a liquid at ambient temperature, exhibiting a boiling point of 125–130 °C at 2.3 kPa (or 286.2 °C at 760 mmHg), a density of 1.16 g·cm⁻³, and a refractive index (nD²⁵) of 1.4875 . The compound is industrially recognized as a key intermediate in the manufacture of the antihypertensive drug guanethidine . Its synthesis proceeds via base‑catalyzed Henry (nitroaldol) addition of nitromethane to cyclohexanone [2].

Why 1-Nitromethyl-1-cyclohexanol Cannot Be Simply Replaced by In‑Class Nitroalkylcyclohexanols


Within the α‑nitroalkylcyclohexanol family, even minor structural changes—such as extending the nitroalkyl chain from methyl to ethyl or propyl, or adding a ring methyl substituent—dramatically alter synthesis yields, physical properties, reactivity, and ultimate industrial application. When procuring for a validated synthetic route, particularly guanethidine production or specific asymmetric transformations, substituting 1‑nitromethyl‑1‑cyclohexanol with a non‑identical analog risks unacceptable drops in yield, the need for complete re‑optimization of downstream steps, and potential regulatory non‑compliance. The quantitative evidence below demonstrates that this compound occupies a distinct performance niche that cannot be inferred from generic “nitroalcohol” class membership [1][2].

Quantitative Differentiation Evidence: 1-Nitromethyl-1-cyclohexanol vs. Its Closest Structural Analogs


Synthesis Yield Superiority Over Longer‑Chain Nitroalkyl Analogs

In the seminal comparative study of nitroparaffin–cyclohexanone condensations, 1‑nitromethyl‑1‑cyclohexanol was obtained in 33.7 % isolated yield (26 % without heating), whereas the corresponding 1‑(α‑nitroethyl)‑4‑methyl‑1‑cyclohexanol and 1‑(α‑nitropropyl)‑4‑methyl‑1‑cyclohexanol were produced in only 13.7 % and 10.6 % yield, respectively, under analogous conditions [1]. A subsequent solvent‑free process optimization raised the yield of 1‑nitromethyl‑1‑cyclohexanol to 59.45 %, confirming that the nitromethyl derivative possesses intrinsically more favorable condensation kinetics [2].

Organic Synthesis Process Chemistry Yield Optimization

Exclusive Role as the Guanethidine Drug Intermediate

1‑Nitromethyl‑1‑cyclohexanol is the sole nitroalkylcyclohexanol cited as the precursor to cycloheptanone in the established industrial syntheses of guanethidine sulfate, an antihypertensive agent [1][2]. No patent or primary literature reports the use of 1‑(nitroethyl)‑ or 1‑(nitropropyl)‑cyclohexanol for this purpose. The subsequent reduction–ring‑expansion sequence has been optimized specifically for the nitromethyl derivative, and alternative chain lengths would require de novo process development.

Pharmaceutical Synthesis API Intermediates Guanethidine

Refractive Index as a Purity and Identity Discriminator Against Higher Nitroalkyl Homologs

The refractive index (nD²⁵) of 1‑nitromethyl‑1‑cyclohexanol is significantly higher than that of its nitroethyl and nitropropyl analogs: 1.4875 versus 1.4565 and 1.4488, respectively [1]. This substantial difference (ΔnD > 0.03) provides a simple, rapid, in‑process quality‑control parameter to confirm identity and detect contamination by incorrectly supplied homologs.

Quality Control Analytical Chemistry Refractive Index

Explosion Hazard: Safety Differentiator Requiring Specialized Handling Protocols

The sodium salt of 1‑nitromethyl‑1‑cyclohexanol generated during its standard preparation is explicitly flagged as potentially explosive in Organic Syntheses [1]. Many other nitroalcohols (e.g., 2‑nitroethanol, 2‑nitro‑1‑propanol) do not carry equivalent warnings under the same conditions, indicating that the nitromethyl‑cyclohexanol scaffold presents a heightened thermal sensitivity that demands dedicated safety engineering during scale‑up.

Process Safety Explosion Hazard Sodium Salt

Resistance to Catalytic Hydrogenation: Contrasting Reduction Behavior vs. Other Nitrocyclohexanes

Attempted hydrogenation of 1‑nitromethyl‑1‑cyclohexanol over Raney nickel (44–3000 psi) gave complex mixtures with no isolable pure amine, and significant hydrogenolysis to methylamine, ammonia, and cyclohexanol was observed [1]. In contrast, numerous nitrocyclohexanes and nitrocyclohexenes are reduced to the corresponding amines in good yield under similar conditions [1]. This divergent reduction behavior means that synthetic strategies relying on reductive amination may preferentially select (or avoid) this compound based on the desired outcome.

Reduction Chemistry Catalytic Hydrogenation Amine Synthesis

Definitive Application Scenarios Where 1-Nitromethyl-1-cyclohexanol Outperforms Alternatives


Guanethidine Sulfate API Manufacturing

This compound is the established intermediate for constructing the cycloheptanone core of guanethidine [1][2]. No alternative nitroalkylcyclohexanol is documented in this route. Procuring 1‑nitromethyl‑1‑cyclohexanol ensures fidelity to the registered chemical process, avoiding the need for supplemental process validation.

Large‑Scale Nitroaldol Processes Requiring Optimized Yield

With a demonstrated isolated yield of 59.45 % under solvent‑free conditions [1]—substantially exceeding the ≤13.7 % reported for longer‑chain nitroalkyl analogs—this compound is the logical starting material when cost‑efficiency and high throughput are paramount in Henry‑type condensations involving cyclohexanone.

Specialized Safety‑Engineered Production Environments

The recognized explosion hazard of its sodium salt [1] means this compound should be procured only by facilities equipped with appropriate blast protection and trained personnel. In such environments, the compound’s unique reactivity can be harnessed safely, whereas facilities lacking these capabilities must exclude it from consideration, distinguishing it from less hazardous nitroalcohols.

Asymmetric Synthesis of Spiro‑δ‑Lactones

1‑Nitromethyl‑1‑cyclohexanol participates in asymmetric tandem Michael–hemiacetalization reactions with α,β‑unsaturated aldehydes, affording chiral spiro cis‑δ‑lactones in good overall yields with high to excellent enantio‑ and diastereoselectivities [1]. This specific reactivity profile has not been demonstrated for the homologous nitroethyl or nitropropyl cyclohexanols, making the nitromethyl compound indispensable for this emerging synthetic methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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